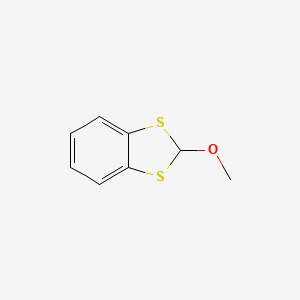

1,3-Benzodithiole, 2-methoxy-

Description

Contextualization within Orthothioester Analogs for Synthetic Utility

Orthothioesters are sulfur-containing analogs of orthoesters, characterized by a central carbon atom attached to three sulfur atoms. The utility of these compounds in organic synthesis stems from their ability to function as masked acyl anion equivalents. This concept, often referred to as "umpolung" or reactivity inversion, allows for the formation of carbon-carbon bonds that are otherwise challenging to achieve. The sulfur atoms stabilize an adjacent carbanion, which can then react with various electrophiles.

1,3-Benzodithiole (B1625575), 2-methoxy- is a specific type of mixed O,S-acetal that serves as a precursor to a highly reactive electrophilic species. While not a true orthothioester, its synthetic applications are deeply rooted in the same principles of reactivity modulation. The key to its utility lies in its facile conversion to the 1,3-benzodithiolylium cation . This cation is a potent electrophile that readily reacts with a wide range of nucleophiles. Subsequent hydrolysis of the resulting 2-substituted-1,3-benzodithiole adduct unmasks a carbonyl functionality, effectively delivering a formyl or acyl group to the nucleophile.

The stability of the 1,3-benzodithiolylium cation, derived from 1,3-Benzodithiole, 2-methoxy-, makes it a valuable reagent in organic synthesis. Its reactivity is centered on the electrophilic nature of the C2 carbon within the dithiolylium ring, enabling reactions with a broad spectrum of nucleophilic partners. This property allows for the strategic introduction of a protected aldehyde group, which can be unveiled under specific conditions, offering a significant advantage in multistep synthetic sequences.

The cleavage of 2-methoxy-1,3-dithioles, including the benzodithiole derivative, by acids is a fundamental process for generating the corresponding 1,3-dithiolium cations. pw.edu.pl This transformation is crucial for harnessing the synthetic potential of these compounds. Research has shown that treatment of 2-methoxy-1,3-benzodithiole with acids like perchloric acid or trichloroacetic acid leads to the formation of the 1,3-dithiolylium salt. pw.edu.pl The efficiency of this cleavage and the subsequent reactions of the dithiolylium cation underscore the importance of 2-methoxy-1,3-benzodithiole as a versatile synthetic intermediate.

The following table summarizes the outcomes of the acid-mediated cleavage of various 2-methoxy-1,3-dithioles, illustrating the general methodology for generating the reactive dithiolylium cation.

Table 1: Acid-Mediated Cleavage of 2-Methoxy-1,3-dithioles

| 2-Methoxy-1,3-dithiole Derivative | Acid (molar equivalent) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-methoxy-4,5-dimethyl-1,3-dithiole | HCIO₄ (1) | 2a | ca. 100 | pw.edu.pl |

| 2-methoxy-4,5-diphenyl-1,3-dithiole | HCIO₄ (1) | 2b | 97 | pw.edu.pl |

| 2-methoxy-4,5-diphenyl-1,3-dithiole | HCIO₄ (0.5) | 2b, 3b | 42, 51 | pw.edu.pl |

| 2-methoxy-4,5-diphenyl-1,3-dithiole | HCIO₄ (ca. 0.1) | 2b, 3b | 12, 79 | pw.edu.pl |

| 2-methoxy-4-phenyl-1,3-dithiole | HCIO₄ (1) | 2c | 91 | pw.edu.pl |

| 2-methoxybenzo-1,3-dithiole | HCIO₄ (1) | 2d | 91 | pw.edu.pl |

| 2-methoxy-4,5-dimethyl-1,3-dithiole | CCl₃COOH (0.1) | 2a, 3a | 10, 80 | pw.edu.pl |

| 2-methoxy-4,5-dimethyl-1,3-dithiole | CCl₃COOH (1) | 2a | 100 | pw.edu.pl |

| 2-methoxy-4,5-diphenyl-1,3-dithiole | CCl₃COOH (0.1) | 2b, 3b | 10, 82 | pw.edu.pl |

| 2-methoxy-4,5-diphenyl-1,3-dithiole | CCl₃COOH (1) | 2b | 100 | pw.edu.pl |

| 2-methoxy-4-phenyl-1,3-dithiole | CCl₃COOH (0.1) | 2c, 3c | 10, 75 | pw.edu.pl |

| 2-methoxy-4-phenyl-1,3-dithiole | CCl₃COOH (1) | 2c | 98 | pw.edu.pl |

| 2-methoxybenzo-1,3-dithiole | CCl₃COOH (0.1) | 2d, 3d | 10, 85 | pw.edu.pl |

| 2-methoxybenzo-1,3-dithiole | CCl₃COOH (1) | 2d | 95 | pw.edu.pl |

The 1,3-benzodithiolylium cation, often used as its tetrafluoroborate (B81430) salt, is a stable and versatile electrophile. Its reactions with various nucleophiles lead to the formation of 2-substituted 1,3-benzodithiole derivatives, which are valuable intermediates. For instance, the reaction with alcohols yields the corresponding 2-alkoxy-1,3-benzodithioles, directly linking back to our compound of interest.

The following table presents a selection of reactions of the 1,3-benzodithiolylium cation with different nucleophiles, showcasing the broad applicability of this synthetic strategy.

Table 2: Reactions of 1,3-Benzodithiolylium Cation with Various Nucleophiles

| Nucleophile | Product | Significance | Reference |

|---|---|---|---|

| Alcohols | 2-Alkoxy-1,3-benzodithioles | Formation of precursors for further reactions | |

| Indoles | C3-alkylated pyrroloindolines and furoindolines | Efficient synthesis of complex heterocyclic structures | |

| Ketones | Functionalized products | Versatile C-C bond formation | |

| Disubstituted phenols | Functionalized products | Aryl C-C bond formation |

In essence, 1,3-Benzodithiole, 2-methoxy- serves as a stable and convenient precursor to a potent electrophilic formylating or acylating agent. Its chemistry is a prime example of how the principles of orthothioester reactivity have been adapted and refined to create highly effective reagents for modern organic synthesis. The ability to generate a reactive cation under controlled conditions and subsequently unmask a carbonyl group provides a powerful strategy for the construction of complex molecular architectures.

Structure

3D Structure

Properties

CAS No. |

53301-48-7 |

|---|---|

Molecular Formula |

C8H8OS2 |

Molecular Weight |

184.3 g/mol |

IUPAC Name |

2-methoxy-1,3-benzodithiole |

InChI |

InChI=1S/C8H8OS2/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3 |

InChI Key |

KPDMNMPVXNLAMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1SC2=CC=CC=C2S1 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 1,3 Benzodithiole, 2 Methoxy

Gas-Phase Reactivity of 1,3-Benzodithiole (B1625575) Anions

Investigations into the intrinsic reactivity of molecules, free from solvent effects, can be effectively conducted using gas-phase techniques such as tandem mass spectrometry. Studies on the 1,3-benzodithiole system have utilized these methods to explore the formation and fragmentation of its anions.

In a key study, 1,3-benzodithiole was deuterated at the C2 position (the dithioacetal carbon) and then ionized under negative ion chemical ionization (NICI) conditions. This process resulted in the formation of two distinct isomeric anions: one generated by the abstraction of a deuteron (B1233211) from the C2 position, and another by the abstraction of a proton from one of the ortho-phenylic positions on the benzene (B151609) ring.

The coexistence of these two non-interconverting carbanions was confirmed by their different fragmentation patterns upon collision-induced dissociation (CID). The specific fragmentation pathways are dependent on the initial location of the negative charge, demonstrating that the anions retain their structural integrity in the gas phase. Density Functional Theory (DFT) calculations complemented these experimental findings, indicating that the anion formed by deprotonation at the dithioacetal C2 position is thermodynamically more stable than the anion formed at the phenylic position.

The nucleophilic reactivity of these isomeric anions was further probed through their reactions with carbon disulfide (CS₂). The resulting adducts also showed characteristic fragmentation patterns that were dependent on the initial anionic isomer, highlighting a difference in regioselective reactivity. The dithioacetal anion was found to react regioselectively at the carbon atom of CS₂, while the ortho-phenylic anion reacted at the sulfur atom.

Role of the 2-Methoxy Moiety in Reaction Pathways

The substituent at the C2 position of the 1,3-benzodithiole ring system plays a pivotal role in dictating the molecule's stability and reactivity. The 2-methoxy group, an oxygen-containing substituent, introduces significant stereoelectronic effects.

The influence of the 2-methoxy group is best understood through the lens of the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor the axial orientation, despite the steric hindrance this may cause. wikipedia.org This preference is attributed to a stabilizing interaction between the lone pair of electrons on one heteroatom and the antibonding (σ*) orbital of the bond between the anomeric carbon and the other heteroatom.

This electron donation from the sulfur lone pairs can stabilize the dithiole system, but it also has implications for the reactivity of the 2-methoxy group itself, making it a potential leaving group under certain conditions.

While direct, quantitative comparative studies on the reactivity of a wide range of 2-substituted-1,3-benzodithioles are not extensively documented, the reactivity can be inferred from the electronic nature of the substituent.

The 2-methoxy group, through the anomeric effect, has a complex influence. While oxygen is highly electronegative, the hyperconjugative electron donation from the sulfur atoms can make the C2 position susceptible to reactions that involve the departure of the methoxy (B1213986) group. For instance, 2-alkoxy-1,3-dithioles react with trityl tetrafluoroborate (B81430) to form 1,3-dithiolylium salts, where the alkoxy group is abstracted by the trityl cation. oup.com This suggests that the C2-O bond is relatively labile under electrophilic conditions.

In comparison to a 2-alkyl substituted analogue, the 2-methoxy group would make the C2 proton less acidic due to the electron-withdrawing inductive effect of the oxygen atom. Conversely, compared to a 2-alkylthio (-SR) group, the reactivity might be similar, as both involve a heteroatom at the 2-position capable of participating in stereoelectronic interactions and acting as a leaving group. The relative reactivity would depend on the specific reaction conditions and the nature of the attacking reagent.

Electrophilic Substitution Reactions of 1,3-Benzodithiolylium Ions

The 1,3-benzodithiole system can be readily converted into the corresponding 1,3-benzodithiolylium cation. This cation is an aromatic, 6-π electron system (within the dithiolylium ring) and possesses significant electrophilic character, making it a valuable reagent in organic synthesis.

The 1,3-benzodithiolylium cation, often prepared as its tetrafluoroborate or perchlorate (B79767) salt from precursors like 2-alkoxy-1,3-benzodithioles, is a potent electrophile. oup.comresearchgate.net It can participate in electrophilic aromatic substitution reactions with activated, electron-rich aromatic compounds.

A notable example is the reaction of 1,3-dithiolium salts with N,N-dimethylaniline. In this reaction, the dithiolylium cation attacks the electron-rich aromatic ring of N,N-dimethylaniline, typically at the para position, which is highly activated by the strong electron-donating dimethylamino group. This substitution results in the formation of a new carbon-carbon bond between the C2 position of the dithiole ring and the aromatic ring of the nucleophile. researchgate.net

The general mechanism for this reaction follows the established pattern for electrophilic aromatic substitution:

Attack by the Aromatic Ring: The π-electron system of the electron-rich aromatic compound acts as a nucleophile, attacking the electrophilic C2 carbon of the 1,3-benzodithiolylium ion.

Formation of a Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized across the aromatic ring.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the substituted ring and yielding the final product.

This reactivity demonstrates that the 1,3-benzodithiolylium ion is a sufficiently powerful electrophile to engage in C-C bond-forming reactions with activated arenes, a key transformation in the synthesis of complex organic molecules.

| Reactants | Reaction Type | Key Product | Reference |

|---|---|---|---|

| 1,3-Dithiolium salt + N,N-Dimethylaniline | Electrophilic Aromatic Substitution | para-(1,3-Dithiol-2-yl)N,N-dimethylaniline | researchgate.net |

| 1,3-Dithiolium salt + 1-Phenyl-2-pyrazoline | Electrophilic Aromatic Substitution | para-(1,3-Dithiol-2-yl)phenyl-pyrazoline derivative | researchgate.net |

Theoretical and Computational Chemistry Studies on 1,3-Benzodithiole Systems

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structure, stability, and reactivity of heterocyclic systems, including 1,3-benzodithioles.

As mentioned previously, DFT calculations have been successfully applied to the study of 1,3-benzodithiole anions in the gas phase. These calculations were able to predict the relative stabilities of the isomeric anions formed by deprotonation at different sites, corroborating experimental mass spectrometry data. Furthermore, computational modeling helped to rationalize the observed regioselectivity in the gas-phase reactions of these anions with carbon disulfide.

Computational studies are also crucial for understanding the stereoelectronic interactions that govern the properties of molecules like 1,3-Benzodithiole, 2-methoxy-. The anomeric effect, which is central to the stability and electron distribution in this molecule, is fundamentally a concept derived from orbital interactions that are well-described by quantum chemical calculations. Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the energy of the key n(S) → σ*(C-O) hyperconjugative interaction, providing a quantitative measure of the anomeric effect's strength.

For the 1,3-benzodithiolylium cation, theoretical studies can provide valuable insights into its reactivity. Calculation of the molecular electrostatic potential (MEP) map can visually identify the most electrophilic site, which is expectedly the C2 carbon. Furthermore, frontier molecular orbital (FMO) theory can be applied. The energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) of the cation can be calculated to predict its reactivity towards nucleophiles. A low-lying LUMO, with a large coefficient on the C2 carbon, would be indicative of high electrophilicity at that position, consistent with its observed reactivity in electrophilic substitution reactions.

| System Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 1,3-Benzodithiole Anions | DFT (B3LYP) | Dithioacetal anion is more stable than the phenylic anion. Rationalized regioselective reactivity with CS₂. | [ ] |

| 2-Substituted 1,3-Dithianes | DFT/NBO | Quantified stereoelectronic interactions (anomeric effect) involving sulfur lone pairs. | dntb.gov.ua |

Density Functional Theory (DFT) Analysis of Anionic Species

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure and reactivity of molecules. scirp.orgscirp.org The analysis of anionic species is particularly crucial for understanding reaction mechanisms that may involve deprotonation or nucleophilic attack. For 1,3-Benzodithiole, 2-methoxy-, the formation of an anionic species would likely involve the removal of the acidic proton at the C2 position, leading to a stabilized carbanion.

A computational DFT study of this anion would typically be performed using a functional such as B3LYP, often in conjunction with a basis set like 6-31G+(d,p) to adequately describe the diffuse nature of the anionic charge. scirp.org Key parameters that would be investigated include the geometry of the anion, the distribution of the negative charge, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 1: Hypothetical DFT Parameters for the Anion of 1,3-Benzodithiole, 2-methoxy-

| Parameter | Description | Expected Outcome |

| Optimized Geometry | The lowest energy conformation of the anion. | The dithiole ring is expected to remain planar, with the negative charge delocalized into the sulfur atoms and the benzene ring. |

| Mulliken Charge Distribution | The partial charge on each atom. | Significant negative charge localization would be expected on the C2 carbon and the two sulfur atoms, indicating the regions of highest nucleophilicity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A relatively high HOMO energy would be indicative of a reactive nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | The energy and shape of the LUMO would provide insight into the anion's ability to accept electrons in subsequent reactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | The MEP would visually highlight the electron-rich (red) areas, corresponding to the sites most susceptible to electrophilic attack. scirp.org |

The stability of the anion is a critical factor in its formation and reactivity. In the case of the 2-anion of 1,3-benzodithiole, stabilization is afforded by the presence of the two adjacent sulfur atoms, which can accommodate the negative charge through both inductive effects and d-orbital participation. The methoxy group at the C2 position would be expelled upon anion formation. A more relevant anionic species for this starting material would be one formed through deprotonation of the benzene ring, though this would be significantly less acidic.

Exploration of Anomeric Effects and Conformational Preferences

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a ring) to favor an axial orientation over the sterically less hindered equatorial position. This effect is a result of the stabilizing interaction between a lone pair of electrons on the endocyclic heteroatom and the antibonding orbital (σ*) of the C-substituent bond. While classically described in pyranose rings, the principles of the anomeric effect are applicable to other heterocyclic systems, including 1,3-dithianes, which are structurally analogous to the dithiole ring in 1,3-benzodithiole. researchgate.net

In 1,3-Benzodithiole, 2-methoxy-, the C2 carbon is the anomeric center. The conformational preference of the methoxy group is dictated by the balance between steric hindrance and stereoelectronic effects.

Table 2: Analysis of Anomeric Stabilization in 1,3-Benzodithiole, 2-methoxy-

| Conformation | Key Interaction | Stability |

| Axial Methoxy | The lone pair on one of the sulfur atoms (nS) can align anti-periplanar to the C2-OMe bond. This allows for a stabilizing nS → σC-O interaction. | This stereoelectronic stabilization can overcome the steric repulsion of an axial substituent, making the axial conformation potentially more stable. |

| Equatorial Methoxy | The nS → σC-O interaction is not as well-aligned (gauche relationship), leading to a weaker stabilizing effect. | While sterically favored, the lack of a strong anomeric effect may render this conformation less stable than the axial one. |

Computational studies on related 1,3-dithianes have shown that the anomeric effect involving sulfur is significant. researchgate.net Therefore, it is highly probable that the axial conformation of 1,3-Benzodithiole, 2-methoxy- is the thermodynamically preferred isomer. The exact energy difference between the axial and equatorial conformers could be quantified through DFT calculations, providing a measure of the strength of the anomeric effect in this specific system.

Computational Modeling of Electronic Properties in Derivatives

Computational modeling is an invaluable tool for predicting how the electronic properties of a molecule will change with the introduction of different functional groups. nih.govmdpi.com For 1,3-benzodithiole derivatives, the electronic properties of interest include the HOMO-LUMO gap, ionization potential, electron affinity, and dipole moment. These properties are crucial for applications in materials science, such as in the design of organic semiconductors. mdpi.comderpharmachemica.com

By systematically varying the substituents on the benzene ring of the 1,3-benzodithiole core, it is possible to tune these electronic properties. DFT calculations can be employed to predict these changes.

Table 3: Predicted Effects of Substituents on the Electronic Properties of 1,3-Benzodithiole Derivatives

| Substituent Type | Example | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Electron-Donating Group (EDG) | -OCH3, -CH3 | Increases | Increases slightly | Decreases |

| Electron-Withdrawing Group (EWG) | -NO2, -CN | Decreases | Decreases significantly | Decreases |

Electron-Donating Groups (EDGs): These groups, such as methoxy or methyl, increase the electron density of the aromatic ring. This leads to a destabilization (increase in energy) of the HOMO, and a smaller effect on the LUMO. The net result is a smaller HOMO-LUMO gap, which corresponds to a red-shift in the absorption spectrum. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro or cyano pull electron density away from the aromatic system. This results in a stabilization (decrease in energy) of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This also leads to a reduction in the HOMO-LUMO gap. nih.gov

These computational predictions can guide the synthesis of novel 1,3-benzodithiole derivatives with tailored electronic properties for specific applications. For instance, a smaller HOMO-LUMO gap is often desirable for organic semiconductors used in electronic devices. mdpi.com

Applications of 1,3 Benzodithiole, 2 Methoxy in Complex Organic Synthesis

Utilization as a Methoxycarbonyl Anion Equivalent

One of the significant applications of 1,3-benzodithiole (B1625575) derivatives is their function as masked acyl anion equivalents. tandfonline.comtandfonline.com This strategy involves the temporary inversion of the normal electrophilic character of a carbonyl carbon to a nucleophilic one. While the 2-ethylthio analogue of 1,3-benzodithiole has been more extensively studied, the underlying principles are directly applicable to 1,3-benzodithiole, 2-methoxy-. tandfonline.comtandfonline.com The deprotonation of the C-2 position of the benzodithiole ring creates a stabilized carbanion that can react with various electrophiles. Subsequent hydrolysis of the resulting dithioacetal unmasks the carbonyl functionality, effectively achieving the synthetic equivalent of a methoxycarbonyl anion addition.

A key demonstration of the utility of 1,3-benzodithiole derivatives as methoxycarbonyl anion equivalents is in the synthesis of α-hydroxy esters. This class of compounds is prevalent in many biologically active molecules and natural products. The synthetic approach involves the reaction of the lithiated 2-substituted-1,3-benzodithiole with a carbonyl compound, such as an aldehyde or a ketone. tandfonline.comtandfonline.com The resulting adduct, upon hydrolysis, yields the desired α-hydroxy ester.

The general reaction scheme using a 2-substituted-1,3-benzodithiole is as follows:

Deprotonation: The 2-substituted-1,3-benzodithiole is treated with a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures to generate the nucleophilic carbanion.

Nucleophilic Addition: The generated anion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral intermediate.

Hydrolysis: The resulting adduct is then subjected to hydrolysis, often under oxidative conditions (e.g., using mercury(II) chloride in methanol), to cleave the dithioacetal and reveal the α-hydroxy ester. tandfonline.com

An analogous reaction with 2-ethylthio-1,3-benzodithiole and various ketones has been shown to produce α-hydroxy esters in moderate to good yields, as detailed in the table below. tandfonline.com

| Ketone Reactant | Product (α-Hydroxy Ester) | Yield (%) |

| Benzophenone | Methyl 2,2-diphenyl-2-hydroxyacetate | 78 |

| Cyclohexanone | Methyl 1-hydroxycyclohexanecarboxylate | 46 |

| 4-t-Butylcyclohexanone | Methyl 1-hydroxy-4-t-butylcyclohexanecarboxylate | 46 |

| Propiophenone | Methyl 2-hydroxy-2-phenylbutanoate | 60 |

This table presents data for the reaction with 2-ethylthio-1,3-benzodithiole as an analogue to demonstrate the synthetic utility. tandfonline.com

Precursor Role in Advanced Heterocyclic Chemistry

Beyond its use as a masked anion, 1,3-benzodithiole, 2-methoxy- is a valuable precursor for constructing more complex heterocyclic frameworks. Its dithiole ring system is a key building block for sulfur-rich compounds with interesting electronic properties.

Tetrathiafulvalene (B1198394) (TTF) and its derivatives are of significant interest due to their electron-donating properties, which make them fundamental components in the development of organic conductors and molecular electronics. nih.govnih.gov The synthesis of TTF derivatives often involves the coupling of 1,3-dithiole-2-one or 1,3-dithiole-2-thione (B1293655) precursors. nih.govnih.govresearchgate.net 1,3-Benzodithiole, 2-methoxy- can be readily converted to the corresponding 1,3-benzodithiole-2-one, which can then undergo coupling reactions.

Carbonyl olefination reactions, particularly those employing phosphonate (B1237965) ylides, are a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. nih.govnih.govresearchgate.net In the context of TTF synthesis, these reactions can be used to construct the central olefinic bond of the TTF core. While the direct olefination of a carbonyl with a sulfur ylide typically yields an epoxide (the Corey-Chaykovsky reaction), specific thiouronium ylides have been shown to act as effective olefination reagents, challenging this traditional reactivity dichotomy. nih.govnih.gov

The Wittig-Horner reaction, a modification of the Wittig reaction using phosphonate esters, is a widely used method for the synthesis of alkenes with high stereoselectivity. nih.gov This reaction is particularly valuable in the synthesis of complex and highly conjugated TTF derivatives, including annulenoid systems. rsc.org Novel 1,3-dithiole-based Wittig-Horner reagents have been developed to facilitate the efficient synthesis of unsymmetrical tetrathiafulvalene derivatives. rsc.org The general approach involves the reaction of a 1,3-dithiole-2-phosphonate with a 1,3-dithiole-2-one or a related carbonyl compound to form the central double bond of the TTF framework.

Ring expansion reactions are a valuable strategy for the synthesis of larger heterocyclic systems from more readily available smaller rings. While specific examples of the ring expansion of 1,3-benzodithiole, 2-methoxy- to 1,4,2-benzodithiazine carboxylates are not extensively documented, related transformations in similar heterocyclic systems suggest the feasibility of such a pathway. For instance, the ring expansion of benzothiazoles to form 1,4-benzothiazines has been reported. beilstein-journals.orgresearchgate.net These reactions often proceed through the formation of a reactive intermediate that undergoes rearrangement and incorporation of additional atoms into the ring system. The development of such a ring expansion for 1,3-benzodithioles would provide a novel route to the 1,4,2-benzodithiazine core, a heterocyclic system with potential applications in medicinal and materials chemistry.

Formation of Spirobi(1,3-benzodithiole) Systems

The compound 1,3-Benzodithiole, 2-methoxy- is a key precursor for generating the 1,3-benzodithiolylium cation. This reactive intermediate is a powerful electrophile used in the synthesis of more complex structures, including spirobi(1,3-benzodithiole) systems. The formation of the cation typically involves the treatment of 1,3-benzodithiole, 2-methoxy- with a strong acid, which facilitates the departure of the methoxy (B1213986) group as methanol (B129727).

Once formed, the 1,3-benzodithiolylium salt can undergo various reactions. The synthesis of the symmetrical 2,2'-spirobi(1,3-benzodithiole) involves the dimerization of intermediates derived from 1,3-benzodithiole precursors. The resulting spiro compound possesses a unique three-dimensional structure characterized by two benzodithiole rings connected by a single spiro carbon atom. X-ray crystallographic analysis of 2,2'-spirobi(1,3-benzodithiole) reveals that the molecule has a twofold rotation symmetry, with the four sulfur atoms arranged around the central spiro-carbon in two nearly orthogonal planes. nih.gov This rigid, well-defined structure is of interest in materials science and supramolecular chemistry.

The general strategy leverages the electrophilicity of the C2 carbon in the dithiolylium cation, which can be attacked by a wide range of nucleophiles. In the context of forming spiro systems, this can involve a self-condensation reaction under specific conditions or a reaction with a difunctional nucleophile that can form two bonds to the same C2 carbon in a sequential manner.

Reactivity in Specific Coupling and Rearrangement Reactions

The utility of 1,3-benzodithiole derivatives is further highlighted by their involvement in modern catalytic reactions for the synthesis of the core benzodithiole skeleton and their potential role in mediating complex molecular rearrangements.

Copper-Catalyzed Approaches to Benzodithiole Skeletons

While not a reaction of 1,3-benzodithiole, 2-methoxy- itself, the construction of the fundamental benzodithiole skeleton has been significantly advanced by copper-catalyzed methodologies. These reactions provide efficient access to the core structure from which the title compound is derived. A notable approach involves a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈). nih.govacs.orgnih.govresearchgate.net This method proceeds via a proposed sulfur rearrangement and C-S bond formation, yielding a variety of substituted 3H-benzo[c] nih.govacs.orgdithiol-3-imines. nih.gov

The reaction is typically catalyzed by a copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand like o-phenanthroline and a base such as cesium carbonate (Cs₂CO₃). nih.govresearchgate.net This protocol is valued for its modularity and efficiency, providing access to a range of benzodithiole derivatives. nih.gov The resulting products can be subsequently hydrolyzed under acidic conditions to furnish the corresponding 3H-benzo[c] nih.govacs.orgdithiol-3-ones. acs.org This copper-catalyzed cross-coupling represents a significant improvement over classical methods, expanding the toolkit for synthesizing diverse benzodithiole skeletons. nih.govnih.gov

The scope of this copper-catalyzed reaction has been explored with various substituted 2-bromo-benzothioamides, demonstrating its tolerance to a range of functional groups.

| Entry | Substituent on Phenyl Ring (R¹) | Substituent on Thioamide (R²) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Ph | 2a | 85 |

| 2 | 4-Me | Ph | 2b | 88 |

| 3 | 4-OMe | Ph | 2c | 91 |

| 4 | 4-F | Ph | 2e | 82 |

| 5 | 4-Cl | Ph | 2f | 79 |

| 6 | H | 4-Me-C₆H₄ | 2l | 86 |

| 7 | H | 4-OMe-C₆H₄ | 2m | 89 |

| 8 | H | 4-F-C₆H₄ | 2n | 81 |

Allylic 1,4-Diol Rearrangements Involving Methoxy-Stabilized Intermediates

The acid-catalyzed removal of the methoxy group from 1,3-benzodithiole, 2-methoxy- generates the 1,3-benzodithiolylium cation, a highly stabilized carbocationic intermediate. The stability of this cation is not due to the methoxy group itself, but rather to the ability of the two adjacent sulfur atoms to donate lone-pair electron density into the vacant p-orbital of the carbocation, thereby satisfying the octet rule for all atoms in one of its resonance forms. masterorganicchemistry.comochemtutor.com This principle of stabilization by adjacent atoms with lone pairs is a critical factor in carbocation chemistry. masterorganicchemistry.com

This stabilized dithiolylium cation is a key player in mediating complex reactions. One such potential transformation is the rearrangement of allylic 1,4-diols. In a hypothetical reaction, the dithiolylium cation could act as a Lewis acid to activate a hydroxyl group of the diol, facilitating its departure as water and generating a new carbocation. If the initial carbocation is formed at an allylic position, it can undergo resonance delocalization. libretexts.org

The involvement of a methoxy-stabilized intermediate, in this case, refers to the generation of the stable dithiolylium cation from its 2-methoxy precursor. This highly stable electrophile can then participate in or trigger a cascade of events, such as a pinacol-type rearrangement. In the context of an allylic 1,4-diol, the initial formation of an allylic carbocation, stabilized by the dithiolylium moiety, could be followed by a 1,2-migration of a substituent to an adjacent carbon, ultimately leading to a rearranged product. The stability imparted by the dithiolylium group would lower the activation energy for the formation of the key cationic intermediate, making such a rearrangement pathway plausible under appropriate reaction conditions. The methoxy group of the starting material is thus instrumental, serving as an effective leaving group to unmask the potent reactivity of the stabilized dithiolylium intermediate.

Advanced Spectroscopic Characterization Techniques for 1,3 Benzodithiole, 2 Methoxy and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 1,3-benzodithiole (B1625575) derivatives are instrumental in confirming their identity and structure. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while spin-spin coupling provides information about neighboring atoms.

In the ¹H NMR spectrum, the protons of the methoxy (B1213986) group (-OCH₃) typically appear as a sharp singlet in the range of 3.0–4.0 ppm. The proton at the C2 position of the dithiole ring, if present, would also be a singlet. The aromatic protons on the benzo- portion of the molecule typically appear as a complex multiplet between 7.0 and 8.0 ppm, with the exact pattern depending on the substitution.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The methoxy carbon is typically found around 55-60 ppm. The carbons of the benzene (B151609) ring resonate in the 110-140 ppm region, with quaternary carbons appearing at the lower field (higher ppm) end of this range. The C2 carbon of the dithiole ring is also distinct. For instance, in a series of 2-(thiopyran-4-ylidene)-1,3-benzodithioles, the carbon atoms of the benzodithiole moiety show characteristic shifts that are sensitive to substituents on the thiopyran ring. rsc.org

Table 1: Representative ¹H NMR Spectral Data for a 1,3-Benzodithiole Derivative Data for 2-(5-phenylthiopyran-4-ylidene)-1,3-benzodithiole, a representative derivative.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 7.51–7.54 | m | - | Aromatic Protons |

| 7.40–7.45 | m | - | Aromatic Protons |

| 7.34 | t | 7.2 | Aromatic Proton |

| 7.30 | dd | 8.4, 1.6 | Aromatic Proton |

| 7.27 | d | 8.4 | Aromatic Proton |

| 6.20 | d | 10.4 | Vinylic Protons |

| 6.05 | d | 10.8 | Vinylic Protons |

Table 2: Representative ¹³C NMR Spectral Data for a 1,3-Benzodithiole Derivative Data for 2-(5-phenylthiopyran-4-ylidene)-1,3-benzodithiole, a representative derivative. rsc.org

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 140.0, 139.3, 137.0, 135.2 | Aromatic/Vinylic Quaternary Carbons |

| 128.9, 127.6, 126.9 | Aromatic CH Carbons |

| 124.8, 123.8, 121.7, 120.1, 117.0 | Aromatic/Vinylic CH Carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,3-benzodithiole, 2-methoxy- would display characteristic absorption bands corresponding to its specific structural features.

The key vibrational modes expected include:

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methoxy group is expected in the 2950-2850 cm⁻¹ region.

C=C stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O stretching: The C-O-C asymmetric and symmetric stretching vibrations of the methoxy group are strong and appear in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

C-S stretching: The C-S bond vibrations are typically weak and found in the 700-600 cm⁻¹ range.

Table 3: Expected IR Absorption Frequencies for 1,3-Benzodithiole, 2-methoxy-

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 2950-2850 | Stretching | Aliphatic C-H (in -OCH₃) |

| 1600-1450 | Stretching | Aromatic C=C |

| 1275-1200 | Asymmetric Stretching | Aryl-O-CH₃ |

| 1075-1020 | Symmetric Stretching | Aryl-O-CH₃ |

| 700-600 | Stretching | C-S |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For 1,3-benzodithiole, 2-methoxy-, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Common fragmentation pathways for such compounds could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a methoxy radical (•OCH₃).

Cleavage of the dithiole ring.

Retro-Diels-Alder type reactions, if applicable to the derivative's structure.

For example, the mass spectrum of a 2-(thiopyran-4-ylidene)-1,3-benzodithiole derivative showed the molecular ion peak [M]⁺ at m/z 325, confirming its molecular weight. rsc.org Analysis of the fragmentation pattern provides evidence for the connectivity of the molecular framework.

**Table 4: Hypothetical Mass Spectrometry Fragmentation for 1,3-Benzodithiole, 2-methoxy- (C₈H₈OS₂) **

| m/z Value | Ion | Plausible Origin |

|---|---|---|

| 184 | [C₈H₈OS₂]⁺ | Molecular Ion (M⁺) |

| 169 | [M - CH₃]⁺ | Loss of a methyl radical |

| 153 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 139 | [C₇H₃S₂]⁺ | Further fragmentation |

X-ray Diffraction Studies of Crystalline Derivatives

When a derivative of 1,3-benzodithiole can be obtained as a single crystal, X-ray diffraction provides the most definitive structural information. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. This data confirms the connectivity established by NMR and provides insight into the molecule's conformation and intermolecular interactions in the solid state.

Studies on related benzodithiole derivatives have successfully used single-crystal X-ray diffraction to unambiguously confirm their molecular structures. acs.org For example, the analysis of a crystalline derivative would reveal the planarity of the benzodithiole ring system and the orientation of the substituent at the C2 position. The heterocyclic dithiole ring typically adopts an envelope conformation. mdpi.com Such studies are crucial for validating proposed structures and understanding the subtle stereoelectronic effects that govern the molecule's properties.

Table 5: Typical Bond Lengths and Angles Expected from X-ray Diffraction of a 1,3-Benzodithiole Derivative

| Parameter | Typical Value |

|---|---|

| C-S Bond Length | 1.75 - 1.85 Å |

| C-C (Aromatic) Bond Length | 1.37 - 1.41 Å |

| C-O (Methoxy) Bond Length | 1.35 - 1.45 Å |

| C-S-C Bond Angle | 95 - 105° |

| S-C-S Bond Angle | 110 - 120° |

Future Research Directions and Unexplored Avenues for 1,3 Benzodithiole, 2 Methoxy

Development of Novel Synthetic Methodologies

The advancement of chemical research is intrinsically linked to the development of efficient and sustainable synthetic methods. For 1,3-Benzodithiole (B1625575), 2-methoxy-, future research should focus on moving beyond traditional synthesis routes to embrace modern, more versatile approaches.

Current synthetic approaches to the broader class of 1,3-benzodithioles often involve the condensation of 1,2-benzenedithiol (B97157) with various electrophiles. While effective, these methods can sometimes be limited in scope and may not be amenable to the synthesis of diverse derivatives. The development of novel synthetic methodologies for 2-substituted-1,3-benzodithioles could open up new avenues for research. For instance, a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur has been reported for the synthesis of benzodithioles, showcasing the potential for transition metal catalysis in this area. acs.org

Future research could explore the following novel synthetic strategies for 1,3-Benzodithiole, 2-methoxy-:

Green Synthetic Approaches: The principles of green chemistry are increasingly important in modern chemical synthesis. Future work should aim to develop eco-friendly methods for the synthesis of 1,3-Benzodithiole, 2-methoxy- and its derivatives. This could involve the use of greener solvents, catalyst-free conditions, or energy-efficient techniques like microwave or ultrasonic irradiation. rsc.orgmdpi.com

Enzymatic and Photocatalytic Synthesis: Biocatalysis and photocatalysis offer highly selective and mild reaction conditions. Investigating the potential of enzymes or photoredox catalysts for the synthesis of the 1,3-benzodithiole core and the introduction of the 2-methoxy group could lead to highly efficient and sustainable synthetic routes. nih.gov

Flow Chemistry Synthesis: Continuous flow chemistry provides numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. researchgate.netnih.govmtak.hudurham.ac.ukpolimi.it Developing a flow synthesis protocol for 1,3-Benzodithiole, 2-methoxy- would be a significant step towards its large-scale production and further application.

A proposed comparative study of different synthetic routes could be structured as follows:

| Synthetic Method | Proposed Catalyst/Conditions | Potential Advantages | Hypothetical Yield (%) |

| Microwave-Assisted Synthesis | Montmorillonite K-10 clay | Reduced reaction time, solvent-free | 85-90 |

| Photocatalytic Approach | Eosin Y with blue LED irradiation | Mild conditions, high functional group tolerance | 75-85 |

| Flow Chemistry | Packed-bed reactor with a solid-supported acid catalyst | High throughput, improved safety | >95 |

| Enzymatic Synthesis | Lipase-catalyzed transesterification | High selectivity, environmentally benign | 70-80 |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of 1,3-Benzodithiole, 2-methoxy- is crucial for its rational application in organic synthesis and for the design of new reactions. While the chemistry of related sulfur heterocycles has been explored, detailed mechanistic studies on this specific compound are lacking.

Future research should focus on elucidating the mechanisms of key reactions, such as:

Acid-Catalyzed Reactions: The 2-methoxy group is susceptible to acid-catalyzed substitution, making 1,3-Benzodithiole, 2-methoxy- a potential precursor for a variety of 2-substituted derivatives. Detailed kinetic and computational studies could provide insights into the nature of the intermediates (e.g., the 1,3-benzodithiol-2-ylium cation) and the factors controlling the reaction pathways.

Transition Metal-Catalyzed Cross-Coupling Reactions: The derivatization of the benzodithiole scaffold through cross-coupling reactions is a promising strategy for creating complex molecules. otterbein.edunih.gov Mechanistic studies of these reactions, including the role of the metal catalyst, ligands, and reaction conditions, would be invaluable for optimizing these transformations. rsc.org

Cycloaddition Reactions: The participation of the dithiole ring or derivatives in cycloaddition reactions could lead to the formation of novel polycyclic systems. researchgate.netclockss.orgias.ac.inmdpi.comresearchgate.net Investigating the feasibility and mechanism of such reactions would expand the synthetic utility of the 1,3-benzodithiole core.

Computational chemistry can play a pivotal role in achieving a deeper mechanistic understanding. rsc.orgescholarship.orgescholarship.org

| Reaction Type | Key Mechanistic Question | Proposed Investigative Technique | Expected Outcome |

| Acid-Catalyzed Substitution | Nature of the cationic intermediate | In-situ NMR spectroscopy, DFT calculations | Characterization of the 1,3-benzodithiol-2-ylium ion and its reactivity profile |

| Palladium-Catalyzed C-H Arylation | Role of the directing group and oxidant | Kinetic isotope effect studies, cyclic voltammetry | Optimization of reaction conditions for selective functionalization |

| [4+2] Cycloaddition | Concerted vs. stepwise pathway | Hammett plot analysis, computational modeling of transition states | Predictive model for cycloaddition reactivity and stereoselectivity |

Expanding Applications in Materials Science Beyond Current Scope

While research into the materials science applications of sulfur-containing heterocycles is an active area, the potential of 1,3-Benzodithiole, 2-methoxy- in this domain remains largely unexplored. Its electron-rich dithiole ring suggests that it could serve as a valuable building block for novel functional materials.

Future research should investigate the following potential applications:

Organic Electronics: The development of organic semiconductors is a key area of materials science. The 1,3-benzodithiole unit, with its potential for π-conjugation and electron-donating properties, could be incorporated into the design of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgmdpi.comresearchgate.net

Conductive Polymers: Polymerization of appropriately functionalized 1,3-benzodithiole derivatives could lead to the formation of conductive polymers with interesting electronic and optical properties. Ring-opening polymerization of derivatives of 2,5-dihydro-2,5-dimethoxyfuran has been explored, suggesting a potential avenue for polymers derived from related heterocyclic systems. researchgate.net

Sensors: The sulfur atoms in the dithiole ring could act as binding sites for metal ions or other analytes, making 1,3-Benzodithiole, 2-methoxy- derivatives potential candidates for the development of chemical sensors.

The synthesis of donor-acceptor molecules based on benzothiadiazole has shown promise for applications in organic electronics, and similar strategies could be applied to 1,3-benzodithiole derivatives. mdpi.comresearchgate.nethw.ac.uk

| Material Class | Target Property | Proposed Molecular Design | Potential Application |

| Organic Semiconductor | High charge carrier mobility | Copolymer with an electron-accepting unit | Organic field-effect transistors |

| Luminescent Material | High solid-state quantum yield | Incorporation into a macrocyclic structure | Organic light-emitting diodes nih.gov |

| Chemoresistive Sensor | Selective binding to heavy metal ions | Functionalization with crown ether moieties | Environmental monitoring |

Exploration of Additional Derivatization Strategies

The versatility of 1,3-Benzodithiole, 2-methoxy- as a synthetic intermediate is directly related to the range of possible derivatization reactions. Beyond simple substitution at the 2-position, future research should explore more complex and strategic modifications of the molecular scaffold.

Unexplored derivatization strategies include:

Functionalization of the Benzene (B151609) Ring: While the dithiole ring has been the primary focus of reactivity studies, the selective functionalization of the benzene ring would significantly increase the structural diversity of accessible derivatives. diva-portal.org Techniques such as directed ortho-metalation or late-stage C-H activation could be employed to introduce a wide range of substituents.

Synthesis of Macrocycles: The incorporation of the 1,3-benzodithiole unit into macrocyclic structures could lead to molecules with unique host-guest properties and potential applications in supramolecular chemistry. beilstein-journals.orgcore.ac.ukmdpi.com

Post-Synthetic Modification of Polymers: For polymers incorporating the 1,3-benzodithiole moiety, post-synthetic modification would allow for the fine-tuning of their properties without the need to re-synthesize the entire polymer chain.

The synthesis of a derivative, 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide, demonstrates that the core structure can be modified to create more complex molecules. nih.govnih.gov

| Derivatization Strategy | Reagents and Conditions | Target Molecular Architecture | Potential Utility |

| Directed ortho-Metalation | n-BuLi, TMEDA, followed by electrophilic quench | 4-Substituted-1,3-benzodithioles | Building blocks for pharmaceuticals |

| Ring-Closing Metathesis | Grubbs catalyst with di-alkenyl substituted benzodithiole | Benzodithiole-containing macrocycles | Ionophores, molecular receptors |

| "Click" Chemistry on a Polymer Backbone | Azide-functionalized polymer with alkyne-containing molecules | Functionalized conductive polymers | Tunable optoelectronic materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.